Indium chloride (InCl3)

Übersicht

Beschreibung

Indium(III) chloride (InCl3) is an indium halide that is a Lewis acid in a variety of organic reactions . It is an efficient water-stable Lewis acid catalyst used in many organic transformations. It is moderately toxic and shows high tolerance to most of the oxygen and nitrogen containing functional groups .

Synthesis Analysis

Indium(III) chloride can be synthesized using 99.99-99.999% Indium metal and 36% hydrochloric acid as the material and using organic solvents including n-butyl alcohol and n-heptane as the dehydrant . Another simple method of synthesis involves the reaction of Indium with Chlorine .Molecular Structure Analysis

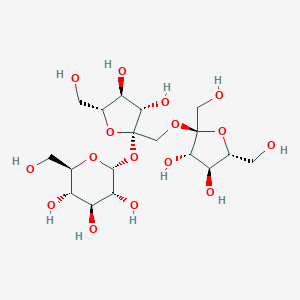

InCl3 crystallizes as a layered structure consisting of a close-packed chloride arrangement containing layers of octahedrally coordinated In (III) centers . This structure is akin to that seen in YCl3 .Chemical Reactions Analysis

InCl3 is a Lewis acid and forms complexes with donor ligands . It reacts with water to form hydrated indium trichloride . It also reacts with indium metal at high temperature to form lower valent indium chlorides .Physical And Chemical Properties Analysis

Indium(III) chloride is a white, flaky solid . It has a molar mass of 221.18 g/mol . It has a density of 3.46 g/cm3 . It has a melting point of 586 °C and a boiling point of 800 °C . It is very soluble in water and deliquescent .Wissenschaftliche Forschungsanwendungen

Lewis Acid in Organic Synthesis

Indium (III) chloride is a white, flaky solid that is used in organic synthesis as a Lewis acid . It is the most available soluble derivative of indium .

Catalyst in Chemistry

Indium (III) chloride acts as a catalyst in various chemical reactions . It forms complexes with donor ligands, L, InCl3L, InCl3L2, InCl3L3 .

Synthesis of Indolylindolines

Indium (III) chloride can be used as a catalyst to synthesize indolylindolines through self-addition of indoles .

Synthesis of Vinyl Indoles

Indium (III) chloride can be used as a catalyst in the synthesis of vinyl indoles from unfunctionalized indoles and vinyl azides .

Catalyst for Aqueous Organic Reactions

Indium (III) chloride is a useful catalyst for aqueous organic reactions including C-C bond formation, aldol reactions, and reductions .

Fabrication of Photoanode for Dye Sensitized Solar Cells

Indium (III) chloride can be used in the fabrication of a photoanode for dye sensitized solar cells .

Preparation of Semiconductor Materials

Owing to its optoelectronic properties, Indium (III) chloride is used to prepare many semiconductor materials .

Michael Addition of Silylenol and Indoles

Indium (III) chloride can act as a catalyst in the Michael addition of silylenol and indoles .

Wirkmechanismus

Target of Action

Indium Chloride primarily targets the respiratory system . It is also known to interact with various oxygen and nitrogen-containing functional groups .

Mode of Action

Indium Chloride acts as a Lewis acid catalyst in many organic transformations . It forms complexes with donor ligands, L, in the form of InCl3L, InCl3L2, and InCl3L3 . For example, with the chloride ion, it forms tetrahedral InCl4−, trigonal bipyramidal InCl52−, and octahedral InCl63− .

Biochemical Pathways

It is known to be used in the synthesis ofIndolylindolines through self-addition of indoles . It also plays a role in the Friedel-Crafts acylations and Diels-Alder reactions .

Pharmacokinetics

It is known that incl3 is very soluble and deliquescent , which could potentially influence its bioavailability.

Result of Action

The result of Indium Chloride’s action is the formation of various complexes with donor ligands . It also leads to the synthesis of Indolylindolines and plays a role in various organic reactions .

Action Environment

The action of Indium Chloride is influenced by environmental factors such as temperature and solvent. For instance, in diethyl ether solution, InCl3 reacts with lithium hydride, LiH . The reaction of InCl3 is also known to proceed at room temperature, with 1 mole% catalyst loading in an acetonitrile-water solvent mixture .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

trichloroindigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCMQHVBLHHWTO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

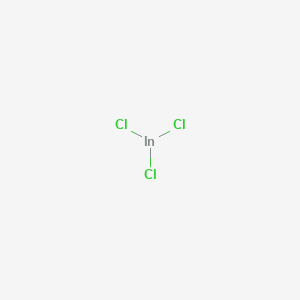

Cl[In](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InCl3, Cl3In | |

| Record name | indium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033566 | |

| Record name | Indium trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium chloride (InCl3) | |

CAS RN |

10025-82-8, 36403-62-0 | |

| Record name | Indium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium chloride (133InCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036403620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium chloride (InCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)